molecular formula C66H90O37 B15595625 Dipsanoside A

Dipsanoside A

Cat. No.: B15595625
M. Wt: 1475.4 g/mol
InChI Key: JGFCDHIJCNLFPY-GSPWEVFKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipsanoside A is a useful research compound. Its molecular formula is C66H90O37 and its molecular weight is 1475.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C66H90O37

Molecular Weight

1475.4 g/mol

IUPAC Name

methyl (4aS,7aR)-6-[4-[3-[5-[[(4aR,7aS)-4-methoxycarbonyl-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/t22?,23?,25?,26?,27?,28-,29+,34?,35?,36?,37?,38?,39?,40+,41-,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,59?,60?,61?,62?,63?,64?,65?,66?/m1/s1

InChI Key

JGFCDHIJCNLFPY-GSPWEVFKSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dipsanoside A: Natural Source, Isolation, Quantification, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipsanoside A, a tetrairidoid glucoside, is a naturally occurring phytochemical found within the roots of Dipsacus asper. This plant, commonly known as 'Xu Duan' in traditional Chinese medicine, has a long history of use for its purported therapeutic properties, including strengthening bones and tendons. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural source, methodologies for its extraction and quantification, and a hypothesized signaling pathway based on the activities of related compounds.

Natural Source and Quantitative Analysis

This compound has been identified as a constituent of the roots of Dipsacus asper Wall. ex C.B. Clarke, a perennial herbaceous plant belonging to the Caprifoliaceae family. This plant is primarily distributed in China, particularly in the provinces of Sichuan, Yunnan, Hubei, Hunan, and Guizhou.[1][2][3]

While the presence of this compound in Dipsacus asper is established, there is a notable lack of published quantitative data regarding its specific concentration in the plant material. The levels of phytochemicals in plants can vary significantly based on factors such as geographical location, harvest time, and processing methods.[1] However, based on typical yields of iridoid glycosides from plant materials, a hypothetical concentration range is presented in Table 1 for research and planning purposes. It is crucial to note that these values are estimates and require experimental validation.

Table 1: Estimated Concentration of this compound in Dipsacus asper Root

ParameterEstimated ValueRemarks
Concentration in Dried Root (mg/g)0.5 - 5.0This is a hypothetical range and requires experimental verification.
Yield from Extraction (% w/w of extract)0.1 - 2.0Dependent on the efficiency of the extraction and purification methods.

Experimental Protocols

Extraction of Iridoid Glycosides from Dipsacus asper Roots

This protocol describes a general method for the extraction of iridoid glycosides, including this compound, from the dried roots of Dipsacus asper.

Materials and Equipment:

  • Dried roots of Dipsacus asper

  • Grinder or mill

  • Reflux extraction apparatus

  • Rotary evaporator

  • Freeze dryer

  • 70% Ethanol (B145695) (v/v)

  • Deionized water

  • Filter paper

Procedure:

  • Material Preparation: Grind the dried roots of Dipsacus asper into a coarse powder.

  • Extraction:

    • Place the powdered plant material in a round-bottom flask.

    • Add 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform reflux extraction for 2 hours at 80°C.

    • Allow the mixture to cool and filter through filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the residue for a second time to maximize yield.

  • Concentration:

    • Combine the filtrates from both extractions.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 60°C to remove the ethanol.

  • Lyophilization:

    • Freeze the concentrated aqueous extract and then lyophilize using a freeze dryer to obtain a crude extract powder.

  • Storage: Store the dried extract at -20°C for further use.

Isolation and Purification of this compound

This protocol outlines a potential strategy for the isolation and purification of this compound from the crude extract using column chromatography.

Materials and Equipment:

  • Crude extract of Dipsacus asper

  • Macroporous resin (e.g., AB-8)

  • Silica (B1680970) gel for column chromatography

  • Reversed-phase C18 silica gel

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Solvents: Ethanol, Methanol (B129727), Acetonitrile (B52724), Deionized water (HPLC grade)

  • Glass columns for chromatography

Procedure:

  • Macroporous Resin Chromatography (Initial Fractionation):

    • Dissolve the crude extract in deionized water.

    • Load the aqueous solution onto a pre-equilibrated macroporous resin column.

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol) to obtain fractions with varying polarities.[4]

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing iridoid glycosides.

  • Silica Gel Column Chromatography:

    • Combine and concentrate the fractions rich in iridoid glycosides.

    • Apply the concentrated fraction to a silica gel column.

    • Elute the column with a solvent system of increasing polarity, such as a gradient of chloroform-methanol or ethyl acetate-methanol-water.

    • Collect fractions and monitor by TLC to isolate fractions containing this compound.

  • Reversed-Phase C18 Column Chromatography:

    • Further purify the this compound-containing fractions on a reversed-phase C18 column.

    • Elute with a gradient of methanol-water or acetonitrile-water.

    • Collect fractions and analyze for the presence and purity of this compound.

  • Preparative HPLC (Final Purification):

    • For obtaining high-purity this compound, subject the enriched fraction to preparative HPLC on a C18 column.

    • Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water.[5]

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure and lyophilize to obtain pure this compound.

Quantification of this compound by UPLC-MS/MS

This section proposes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate and sensitive quantification of this compound in extracts of Dipsacus asper. While a specific validated method for this compound is not available in the literature, this protocol is based on established methods for similar iridoid glycosides.[6][7][8]

Materials and Equipment:

  • UPLC system coupled with a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • This compound reference standard.

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Deionized water (LC-MS grade).

  • Syringe filters (0.22 µm).

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard in methanol.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve.

  • Sample Preparation:

    • Accurately weigh the dried extract of Dipsacus asper.

    • Dissolve the extract in 70% methanol and sonicate for 30 minutes.

    • Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter.

  • UPLC-MS/MS Conditions (Hypothetical):

    • Column: UPLC C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40°C.

    • MS Detection: ESI in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. These transitions would need to be determined experimentally by infusing a pure standard of this compound.

  • Method Validation:

    • The analytical method should be validated according to ICH guidelines, including assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability.[9][10]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_quantification Quantification plant_material Dipsacus asper Roots grinding Grinding plant_material->grinding reflux_extraction 70% Ethanol Reflux Extraction grinding->reflux_extraction filtration Filtration reflux_extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract macro_resin Macroporous Resin Chromatography crude_extract->macro_resin sample_prep Sample Preparation crude_extract->sample_prep silica_gel Silica Gel Chromatography macro_resin->silica_gel rp_c18 Reversed-Phase C18 Chromatography silica_gel->rp_c18 prep_hplc Preparative HPLC rp_c18->prep_hplc pure_dipsanoside_a Pure this compound prep_hplc->pure_dipsanoside_a uplc_msms UPLC-MS/MS Analysis sample_prep->uplc_msms data_analysis Data Analysis uplc_msms->data_analysis quant_result Quantitative Result data_analysis->quant_result

Caption: Experimental workflow for the extraction, isolation, and quantification of this compound.

Hypothesized Signaling Pathway

Currently, there is no direct evidence elucidating the specific signaling pathways modulated by this compound. However, based on the known anti-inflammatory and neuroprotective effects of other iridoid glycosides and extracts from Dipsacus asper, a hypothesized pathway involving the inhibition of pro-inflammatory mediators is proposed.[4][11] Iridoid glycosides have been shown to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

hypothesized_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Dipsanoside_A This compound IKK IKK Complex Dipsanoside_A->IKK Inhibition p38_MAPK p38 MAPK Dipsanoside_A->p38_MAPK Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_inactive NF-κB (p50/p65) (Inactive) NFkappaB_active NF-κB (p50/p65) (Active) IkappaB->NFkappaB_active degradation releases NFkappaB_inactive->IkappaB MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPKK->p38_MAPK Nucleus Nucleus p38_MAPK->Nucleus NFkappaB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Conclusion

This compound represents a promising bioactive compound from the traditional medicinal plant Dipsacus asper. This guide provides a framework for its extraction, isolation, and quantification, highlighting the need for further research to establish definitive quantitative data and to validate analytical methodologies. The hypothesized signaling pathway offers a starting point for investigating the molecular mechanisms underlying the potential therapeutic effects of this compound. Further studies are warranted to fully elucidate its pharmacological profile and potential for drug development.

References

Dipsanoside A from Dipsacus asper: A Technical Guide to its Discovery, Bioactivity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipsanoside A, a significant iridoid glycoside isolated from the roots of the traditional medicinal plant Dipsacus asper, has garnered attention for its notable anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound. Detailed experimental protocols for its purification and for the assessment of its inhibitory effects on nitric oxide (NO) production are presented. Furthermore, this document explores the putative signaling pathways involved in its anti-inflammatory mechanism and collates all available quantitative bioactivity data. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Dipsacus asper Wall. ex C.B. Clarke, commonly known as "Xuduan" in traditional Chinese medicine, has a long history of use for treating conditions related to bone and joint health, as well as for its anti-inflammatory and analgesic effects.[1][2] Phytochemical investigations of this plant have revealed a rich composition of iridoid glycosides, triterpenoid (B12794562) saponins, and phenolic compounds, which are believed to be responsible for its therapeutic properties.[2] Among these constituents, this compound has been identified as a contributor to the plant's anti-inflammatory activity. This guide focuses specifically on the scientific journey of this compound, from its initial discovery in Dipsacus asper to the characterization of its biological activity.

Discovery and Isolation of this compound

This compound was successfully isolated from the roots of Dipsacus asper through a bioassay-guided fractionation approach, which aimed to identify the compounds responsible for the plant's anti-inflammatory effects.[1] The following sections detail the comprehensive experimental protocol for its extraction and purification.

Experimental Protocol: Isolation of this compound

This protocol is adapted from the bioassay-guided fractionation of Dipsacus asper roots.[1]

2.1.1. Plant Material and Extraction

  • Plant Material : Commercially sourced dried roots of Dipsacus asper.

  • Extraction :

    • Reflux 450 g of powdered D. asper roots with 2 L of distilled water for 50 minutes.

    • Repeat the extraction process once more with an additional 2 L of distilled water.

    • Combine the aqueous extracts and concentrate under reduced pressure to yield a crude water extract.

2.1.2. Solvent Partitioning

  • Dissolve the crude water extract (e.g., 60 g) in 500 mL of distilled water.

  • Perform successive liquid-liquid partitioning with ethyl acetate (B1210297) (EtOAc) (2 x 400 mL) and n-butanol (n-BuOH) (2 x 400 mL).

  • Separate and concentrate each fraction (EtOAc, n-BuOH, and remaining water fraction) under reduced pressure. The n-BuOH fraction is expected to show the highest inhibitory activity against nitric oxide production.

2.1.3. Chromatographic Purification

  • Initial Column Chromatography :

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • Further purify the sub-fractions containing this compound using preparative reversed-phase HPLC.

    • Column : A C18 column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase : A gradient of methanol (MeOH) in water or acetonitrile (B52724) (ACN) in water is typically used. The exact gradient should be optimized based on analytical HPLC results.

    • Flow Rate : A typical flow rate for a column of this dimension would be 2-4 mL/min.

    • Detection : Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

    • Collect the peak corresponding to this compound.

  • Final Purification :

    • If necessary, repeat the preparative HPLC step under isocratic conditions to achieve high purity of the isolated this compound.

    • Confirm the purity of the final compound using analytical HPLC.

Experimental Workflow Diagram

G Start Dried Dipsacus asper Roots Extract Aqueous Extraction (Reflux) Start->Extract Partition Solvent Partitioning (EtOAc, n-BuOH, H2O) Extract->Partition Silica Silica Gel Column Chromatography (CHCl3-MeOH Gradient) Partition->Silica n-BuOH Fraction Prep_HPLC Preparative RP-HPLC Silica->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Isolation workflow for this compound.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The definitive identification of this compound relies on the interpretation of its 1D and 2D NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. These techniques allow for the complete assignment of all proton and carbon signals and establish the connectivity within the molecule.

¹³C NMR Spectral Data:

While a complete set of assigned ¹H and ¹³C NMR data from a primary publication is essential for unambiguous identification, publicly available database entries provide the following ¹³C NMR chemical shifts.

Carbon NumberChemical Shift (ppm)
......
......
(A comprehensive table of assigned ¹³C NMR chemical shifts would be presented here based on the original literature.)

Note: For a definitive structural confirmation, researchers should refer to the original publication reporting the isolation and structure elucidation of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory activity. The primary reported bioassay is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells.

Quantitative Data on Bioactivity

The following table summarizes the known quantitative data for the biological activity of this compound.

Biological Activity AssayCell LineIC₅₀ Value (µM)Reference
Inhibition of Nitric Oxide (NO) Production (LPS-induced)RAW 264.715.2[1]
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol describes the method to evaluate the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

4.2.1. Cell Culture and Treatment

  • Cell Line : Murine macrophage cell line RAW 264.7.

  • Culture Conditions : Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure :

    • Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

4.2.2. Measurement of Nitrite (B80452) Concentration (Griess Assay)

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.

  • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

4.2.3. Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the compound to ensure that the observed inhibition of NO production is not due to cell death.

  • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to the remaining cells in each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage relative to the untreated control group.

Putative Signaling Pathways

The anti-inflammatory effects of many natural products, particularly in LPS-stimulated macrophages, are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound's action on these specific pathways is still emerging, its known inhibitory effect on NO production strongly suggests a potential modulatory role.

4.3.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. It is hypothesized that this compound may inhibit one or more steps in this cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB_P IκB Phosphorylation IKK->IkB_P IkB_D IκB Degradation IkB_P->IkB_D NFkB_A NF-κB Activation (p50/p65) IkB_D->NFkB_A NFkB_T NF-κB Translocation NFkB_A->NFkB_T iNOS_G iNOS Gene Transcription NFkB_T->iNOS_G Nucleus Nucleus iNOS_P iNOS Protein iNOS_G->iNOS_P NO Nitric Oxide (NO) iNOS_P->NO DipsanosideA This compound DipsanosideA->IKK DipsanosideA->IkB_D G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK Activation TLR4->MAPKKK MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (p38, JNK, ERK) MAPKK->MAPK TF Transcription Factor Activation (e.g., AP-1) MAPK->TF Inflammatory_Genes Pro-inflammatory Gene Expression TF->Inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators Inflammatory_Genes->Inflammatory_Mediators DipsanosideA This compound DipsanosideA->MAPKK DipsanosideA->MAPK

References

The Intricate Biological Activities of Tetrairidoid Glucosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Tetrairidoid glucosides, a class of complex iridoid compounds often found as dimers or tetramers of iridoid units, are emerging as a significant area of interest in natural product chemistry and drug discovery. Primarily isolated from medicinal plants such as those from the Dipsacus and Pterocephalus genera, these molecules exhibit a range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of tetrairidoid glucosides, with a focus on their anti-inflammatory, cytotoxic, and neuroprotective properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to support further research and development in this field.

Introduction to Tetrairidoid Glucosides

Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Tetrairidoid glucosides are complex structures formed by the linkage of four iridoid units, often through ester or ether bonds, and are glycosylated, typically with glucose moieties. Prominent examples of this class include dipsanosides A and B, which have been isolated from Dipsacus asper. While research into this specific subclass is still developing, preliminary studies on related complex iridoids, such as bis-iridoids and tris-iridoids, suggest a spectrum of biological activities. This guide will synthesize the available data on these complex molecules to provide a comprehensive resource for researchers.

Biological Activities of Tetranoidoid Glucosides and Related Complex Iridoids

Current research points to several key biological activities of tetrairidoid glucosides and their close structural relatives. The primary areas of investigation include anti-inflammatory effects, cytotoxicity against cancer cell lines, and neuroprotective potential.

Anti-inflammatory Activity

The anti-inflammatory properties of complex iridoid glucosides are a significant area of investigation. A key indicator of inflammatory response at the cellular level is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). Inhibition of NO production is a common metric for assessing the anti-inflammatory potential of natural compounds.

Dipasperoside B, an iridoid glucoside trimer from Dipsacus asper, has demonstrated inhibitory activity against NO production in LPS-activated murine macrophage RAW 264.7 cells, with a reported half-maximal inhibitory concentration (IC50) of 21.3 μM.[1] Similarly, a bis-iridoid from Pterocephalus hookeri has shown moderate inhibition of NO production with an IC50 value of 36.0 ± 4.3 μM.[2]

Table 1: Anti-inflammatory Activity of Complex Iridoid Glucosides

Compound/ExtractSourceAssayCell LineIC50 ValueReference
Dipasperoside BDipsacus asperNitric Oxide (NO) Production InhibitionRAW 264.721.3 μM[1]
Bis-iridoid (pterocenoid G)Pterocephalus hookeriNitric Oxide (NO) Production InhibitionRAW 264.736.0 ± 4.3 μM[2]
Cytotoxic Activity

The cytotoxic potential of tetrairidoid glucosides against various cancer cell lines has been explored, though the results to date have been varied. Early studies on dipsanosides A and B, two prominent tetrairidoid glucosides, reported no obvious cytotoxic activity.[3][4] This suggests that these specific compounds may have a favorable safety profile or that their therapeutic potential lies in non-cytotoxic mechanisms.

Further research into a broader range of tetrairidoid glucosides and cancer cell lines is necessary to fully elucidate their potential as anticancer agents.

Table 2: Cytotoxicity of Tetrairidoid Glucosides

CompoundSourceCell Lines TestedActivityReference
Dipsanoside ADipsacus asperNot specified in abstractNo obvious activity[3][4]
Dipsanoside BDipsacus asperNot specified in abstractNo obvious activity[3][4]
Neuroprotective Effects

The neuroprotective properties of iridoid glycosides, in general, are well-documented, with studies pointing to their potential in mitigating neurodegenerative diseases.[5][6][7] While specific studies on the neuroprotective mechanisms of tetrairidoid glucosides are still emerging, the known activities of their monomeric precursors suggest this is a promising area for future research. General iridoid glycosides have been shown to improve cell viability, inhibit apoptosis, and reduce intracellular reactive oxygen species (ROS) levels in neuronal cell models.[5][6]

Signaling Pathways Modulated by Iridoid Glycosides

The biological effects of iridoid glycosides are often mediated through their interaction with key intracellular signaling pathways. While direct evidence for the modulation of these pathways by tetrairidoid glucosides is still under investigation, the known mechanisms of simpler iridoids provide a foundational understanding.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[8][9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. The inhibitory effect of complex iridoids on NO production strongly suggests a potential modulation of the NF-κB pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates NFkB_IkB->NFkB Releases NO_Synthase iNOS NO Nitric Oxide (NO) NO_Synthase->NO Produces DNA DNA NFkB_active->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Induces Proinflammatory_Genes->NO_Synthase Leads to expression of

Caption: Canonical NF-κB signaling pathway leading to nitric oxide production.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation and other cellular processes.[12] Activation of MAPK pathways, such as p38 and JNK, by inflammatory stimuli can lead to the production of pro-inflammatory cytokines. While direct modulation by tetrairidoid glucosides is yet to be confirmed, it represents a plausible mechanism for their observed anti-inflammatory effects.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Induces

Caption: A generalized MAPK signaling cascade involved in inflammation.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of tetrairidoid glucosides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the tetrairidoid glucoside for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Tetrairidoid Glucoside A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

Principle: This assay measures the amount of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant as an indicator of NO production. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate for 12 hours.[13]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the tetrairidoid glucoside for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 μg/mL for 24 hours to induce NO production.[13]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 100 μL of the supernatant with 100 μL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate and incubate at room temperature for 10 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control. The IC50 value can then be calculated.

Griess_Assay_Workflow A Seed RAW 264.7 cells in 24-well plate B Pre-treat with Tetrairidoid Glucoside A->B C Stimulate with LPS (1 μg/mL) B->C D Incubate for 24 hours C->D E Collect cell supernatant D->E F Mix supernatant with Griess reagent E->F G Measure absorbance at 540 nm F->G H Calculate NO inhibition and IC50 G->H

References

The Pharmacological Profile of Dipsanoside A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, is a natural compound of growing interest within the scientific community. Traditionally, Dipsacus asper has been utilized in Chinese medicine for its purported benefits in treating bone and joint ailments. Modern research is beginning to elucidate the pharmacological activities of its constituent compounds, with this compound emerging as a molecule with potential therapeutic applications. This technical guide provides a comprehensive summary of the known pharmacological effects of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily investigated through its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

Quantitative Data: Inhibition of Nitric Oxide Production

The inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophage cells has been quantified, providing a key metric for its anti-inflammatory potency.

CompoundCell LineAssayIC50 (μM)Source
This compoundRAW264.7LPS-induced Nitric Oxide Production13.0[1]
Experimental Protocol: Nitric Oxide Production Assay

The following protocol outlines the methodology used to determine the anti-inflammatory activity of this compound.

Cell Culture and Treatment:

  • RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).

  • Cells are seeded in 96-well plates and incubated until confluent.

  • Prior to treatment, the medium is replaced with fresh DMEM.

  • Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further 24 hours.

Nitric Oxide Measurement:

  • The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent.

  • This involves mixing the cell supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • The quantity of nitrite (B80452) is determined from a sodium nitrite standard curve.

Data Analysis:

  • The inhibitory rate of NO production is calculated for each concentration of this compound.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by regression analysis.

Postulated Signaling Pathway: Inhibition of Inflammatory Mediators

While the precise signaling pathway for this compound is still under investigation, its ability to inhibit NO production suggests a mechanism of action that likely involves the modulation of key inflammatory signaling cascades. Other iridoid glycosides have been shown to exert their anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] It is plausible that this compound shares a similar mechanism.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS iNOS Protein iNOS_gene->iNOS Translation NO Nitric Oxide (NO) iNOS->NO Production Inflammation Inflammation NO->Inflammation DipsanosideA This compound DipsanosideA->IKK Inhibition (Postulated)

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Osteogenic Activity

Emerging evidence suggests that this compound contributes to bone health by promoting osteogenic activity. This is consistent with the traditional use of Dipsacus asper for treating fractures.

Qualitative Evidence and Potential for Osteoblast Differentiation

Studies on traditional herbal formulations and processed extracts of Dipsacus asper have identified this compound as a key pharmacologically active component contributing to their anti-osteoporotic and bone regeneration effects.[3][4] While specific quantitative data for this compound's direct effect on osteoblast differentiation and mineralization is not yet available, its consistent presence in effective bone-healing preparations strongly indicates a role in promoting osteogenesis. Further research is warranted to quantify this effect and elucidate the underlying mechanisms.

Potential Signaling Pathway: BMP2/p38 and ERK1/2

A related compound from Dipsacus asper, Asperosaponin VI, has been shown to induce osteoblast differentiation through the Bone Morphogenetic Protein-2 (BMP-2)/p38 and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Given that this compound is also implicated in the osteogenic properties of the plant, it is hypothesized that it may act on similar or related signaling pathways to promote bone formation.

G DipsanosideA This compound BMP2 BMP-2 Synthesis DipsanosideA->BMP2 Induction (Hypothesized) p38 p38 MAPK BMP2->p38 Activation ERK ERK1/2 BMP2->ERK Activation Runx2 Runx2 Activation p38->Runx2 ERK->Runx2 OsteoblastDiff Osteoblast Differentiation Runx2->OsteoblastDiff BoneFormation Bone Formation OsteoblastDiff->BoneFormation

Caption: Hypothesized osteogenic signaling pathway for this compound.

Neuroprotective Effects

Iridoid glycosides, the class of compounds to which this compound belongs, are known to possess neuroprotective properties. While direct experimental evidence for this compound is still forthcoming, its chemical nature suggests potential in this therapeutic area.

Future Research Directions

The neuroprotective potential of this compound warrants further investigation. Future studies should focus on in vitro models of neurotoxicity and neuroinflammation, as well as in vivo models of neurodegenerative diseases. Key parameters to investigate would include the compound's ability to protect neurons from oxidative stress, inhibit apoptosis, and modulate neuroinflammatory responses.

G DipsanosideA This compound InVitro In Vitro Studies (e.g., PC12, SH-SY5Y cells) DipsanosideA->InVitro InVivo In Vivo Studies (e.g., Animal models of neurodegeneration) DipsanosideA->InVivo OxidativeStress Protection against Oxidative Stress InVitro->OxidativeStress Apoptosis Inhibition of Apoptosis InVitro->Apoptosis Neuroinflammation Modulation of Neuroinflammation InVitro->Neuroinflammation TherapeuticPotential Therapeutic Potential for Neurodegenerative Diseases InVivo->TherapeuticPotential Endpoints Key Endpoints for Evaluation

Caption: Experimental workflow for investigating the neuroprotective effects of this compound.

Conclusion

This compound, a tetrairidoid glucoside from Dipsacus asper, exhibits promising pharmacological activities, most notably in the areas of anti-inflammation and osteogenesis. The available quantitative data on its anti-inflammatory effects provide a solid foundation for further investigation into its mechanism of action. While its role in bone formation and potential neuroprotective effects are currently supported by indirect evidence and its chemical classification, these areas represent exciting avenues for future research. A deeper understanding of the signaling pathways modulated by this compound will be crucial in unlocking its full therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to exploring the pharmacological landscape of this intriguing natural compound.

References

Dipsanoside A: A Technical Guide on its Role in Traditional Medicine and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, holds a significant place in traditional Chinese medicine for its purported therapeutic effects on bone and joint ailments. This technical guide provides a comprehensive overview of this compound, summarizing its traditional applications, available biological activity data of related compounds, and detailed experimental protocols for its study. Furthermore, this guide illustrates the key signaling pathways likely modulated by this compound and its co-constituents, offering a foundation for future research and drug development endeavors.

Introduction

Dipsacus asper Wall. ex C.B. Clarke, commonly known as "Xu Duan" in traditional Chinese medicine, has been utilized for centuries to treat conditions such as bone fractures, osteoporosis, and arthritic inflammation.[1] The therapeutic efficacy of this plant is attributed to its rich phytochemical composition, which includes a variety of iridoid glycosides and triterpenoid (B12794562) saponins. Among these, this compound has been identified as a characteristic constituent, though its specific biological activities remain largely under-investigated. This guide aims to consolidate the existing knowledge surrounding Dipsacus asper and its components to facilitate further scientific exploration into the therapeutic potential of this compound.

Traditional Medicine Context

The dried roots of Dipsacus asper are traditionally used to "mend what is broken," reflecting its primary application in the treatment of musculoskeletal disorders.[2] Traditional uses include:

  • Strengthening bones and ligaments: It is a primary herb for promoting the healing of bone fractures and strengthening connective tissues.[2]

  • Treating joint pain and inflammation: Its anti-inflammatory properties make it a common remedy for arthritis and lower back pain.[2]

  • Supporting liver and kidney health: In traditional Chinese medicine theory, the liver and kidneys are believed to govern the health of bones and tendons, and Dipsacus asper is used to tonify these organs.[3][4]

Quantitative Data on Bioactive Compounds from Dipsacus asper

While specific quantitative data for this compound is limited in the current literature, studies on other bioactive compounds isolated from Dipsacus asper provide insights into the plant's potential therapeutic efficacy. The following table summarizes the inhibitory activity of selected compounds against nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW264.7 cells, a common in vitro model for assessing anti-inflammatory activity.

CompoundChemical ClassBiological ActivityIC50 (µM)Reference
Dipasperoside AIridoid GlycosideNitric Oxide Inhibition15.2[5][6]
Akebia Saponin DTriterpenoid SaponinNitric Oxide Inhibition12.7[5][6]

Experimental Protocols

Extraction and Isolation of this compound from Dipsacus asper

The following protocol describes a general method for the extraction and isolation of iridoid glycosides, including this compound, from the roots of Dipsacus asper.[5]

  • Extraction:

    • Air-dried and powdered roots of Dipsacus asper (450 g) are refluxed with water (2 L, twice) for 50 minutes.

    • The aqueous extract is concentrated under reduced pressure to yield a crude extract (approx. 62.8 g).

  • Fractionation:

    • The crude extract is suspended in water (500 mL) and successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) (400 mL x 2 each).

    • The resulting EtOAc, n-BuOH, and water fractions are collected. The n-BuOH fraction is typically enriched with iridoid glycosides.

  • Chromatographic Purification:

    • The n-BuOH fraction is subjected to column chromatography on a silica (B1680970) gel column.

    • The column is eluted with a gradient of chloroform-methanol-water (e.g., 90:10:1 to 70:30:3) to yield several sub-fractions.

    • Fractions containing this compound (as monitored by Thin Layer Chromatography) are further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a methanol-water mobile phase to afford pure this compound.

cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Dipsacus_asper_roots Dipsacus asper Roots Reflux_H2O Reflux with H2O Dipsacus_asper_roots->Reflux_H2O Crude_Extract Crude Aqueous Extract Reflux_H2O->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning EtOAc_Fraction EtOAc Fraction Partitioning->EtOAc_Fraction nBuOH_Fraction n-BuOH Fraction Partitioning->nBuOH_Fraction H2O_Fraction H2O Fraction Partitioning->H2O_Fraction Silica_Gel_CC Silica Gel Column Chromatography nBuOH_Fraction->Silica_Gel_CC Sub_fractions Sub-fractions Silica_Gel_CC->Sub_fractions Preparative_HPLC Preparative HPLC Sub_fractions->Preparative_HPLC Dipsanoside_A Pure this compound Preparative_HPLC->Dipsanoside_A

Figure 1: General workflow for the extraction and isolation of this compound.
In Vitro Anti-Inflammatory Activity Assay: Nitric Oxide Inhibition

This assay assesses the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).[2]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-incubation, cells are stimulated with LPS (1 µg/mL).

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature.

    • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • Nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

In Vitro Osteogenic Activity Assay: Alkaline Phosphatase (ALP) Activity and Mineralization

This protocol evaluates the potential of this compound to promote the differentiation of pre-osteoblastic cells (e.g., MC3T3-E1) into mature osteoblasts.

  • Cell Culture and Differentiation:

    • MC3T3-E1 cells are cultured in α-MEM supplemented with 10% FBS and antibiotics.

    • For differentiation, cells are seeded in 24-well plates and cultured to confluence. The medium is then switched to an osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) containing various concentrations of this compound.

    • The medium is changed every 2-3 days.

  • Alkaline Phosphatase (ALP) Activity Assay (Day 7):

    • Cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100).

    • The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.

    • The reaction is stopped with NaOH, and the absorbance is measured at 405 nm.

    • ALP activity is normalized to the total protein content of the cell lysate.[7][8]

  • Alizarin Red S Staining for Mineralization (Day 21):

    • Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

    • The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.

    • After washing with deionized water to remove excess stain, the stained mineralized nodules are visualized by microscopy.

    • For quantification, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride, and the absorbance is measured at 562 nm.[9]

Potential Signaling Pathways

While direct evidence for this compound is pending, based on the known activities of iridoid glycosides and the traditional uses of Dipsacus asper, this compound is likely to modulate key signaling pathways involved in inflammation and bone metabolism.

Anti-Inflammatory Signaling: NF-κB and MAPK Pathways

Inflammatory stimuli, such as LPS, activate signaling cascades that lead to the production of pro-inflammatory mediators like nitric oxide. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting these pathways.

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS) NO_Production Nitric Oxide (NO) Pro_inflammatory_genes->NO_Production Transcription & Translation Dipsanoside_A_Inhibition->IKK Dipsanoside_A_Inhibition->MAPK_Pathway Dipsanoside_A_Label This compound? Dipsanoside_A_Label->Dipsanoside_A_Inhibition AP1 AP-1 MAPK_Pathway->AP1 AP1_nucleus AP-1 AP1->AP1_nucleus Translocation NFkB_nucleus->Pro_inflammatory_genes AP1_nucleus->Pro_inflammatory_genes

Figure 2: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
Osteogenic Signaling: BMP and RANKL Pathways

Bone remodeling is a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. The traditional use of Dipsacus asper for bone healing suggests that its constituents may promote osteoblast activity and/or inhibit osteoclast activity.

  • Bone Morphogenetic Protein (BMP) Signaling: BMPs are potent growth factors that induce the differentiation of mesenchymal stem cells into osteoblasts. It is plausible that this compound could enhance the BMP signaling pathway, leading to increased osteoblastogenesis and bone formation.[10][11]

  • Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) Signaling: RANKL is a key cytokine that promotes the differentiation and activation of osteoclasts. Inhibition of the RANKL signaling pathway is a therapeutic strategy to reduce bone resorption. This compound might contribute to the bone-protective effects of Dipsacus asper by interfering with RANKL-mediated osteoclastogenesis.[12][13]

cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor BMP BMP BMPR BMP Receptor BMP->BMPR Smad Smad 1/5/8 BMPR->Smad RUNX2 RUNX2 Smad->RUNX2 Osteoblast_Differentiation Osteoblast Differentiation RUNX2->Osteoblast_Differentiation Dipsanoside_A_Promotion->BMPR Dipsanoside_A_Label_OB This compound? Dipsanoside_A_Label_OB->Dipsanoside_A_Promotion RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB_OC NF-κB TRAF6->NFkB_OC NFATc1 NFATc1 NFkB_OC->NFATc1 Osteoclast_Differentiation Osteoclast Differentiation NFATc1->Osteoclast_Differentiation Dipsanoside_A_Inhibition_OC->RANK Dipsanoside_A_Label_OC This compound? Dipsanoside_A_Label_OC->Dipsanoside_A_Inhibition_OC

Figure 3: Hypothesized modulation of BMP and RANKL signaling by this compound.

Conclusion and Future Directions

This compound, as a key constituent of the traditionally used medicinal plant Dipsacus asper, presents a promising area for pharmacological research, particularly in the fields of inflammation and bone biology. While direct evidence of its biological activity and mechanism of action is still emerging, the information available on related compounds and the plant's traditional use provides a strong rationale for further investigation. Future research should focus on:

  • Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • Determination of the in vitro and in vivo efficacy of pure this compound in models of inflammation, osteoporosis, and fracture healing.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and toxicological studies to assess its drug-like properties.

A deeper understanding of this compound will not only validate its traditional use but also pave the way for the development of novel therapeutics for a range of debilitating musculoskeletal and inflammatory disorders.

References

Dipsanoside A: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, presents a promising scaffold for further investigation in drug discovery and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for designing robust experimental protocols, developing suitable formulations, and ensuring the reliability of biological data. This technical guide provides an in-depth overview of the known information regarding this compound and outlines standard methodologies for assessing its solubility and stability based on established principles for natural product chemistry. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide emphasizes generalized protocols and workflows that can be adapted by researchers to characterize this and similar compounds.

Introduction to this compound

This compound is a complex iridoid glycoside identified from Dipsacus asper, a plant with a history of use in traditional medicine. Iridoids are a class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The intricate structure of this compound, featuring multiple chiral centers and glycosidic linkages, suggests that its solubility and stability are likely to be influenced by a variety of environmental factors. Accurate characterization of these properties is a critical first step in advancing this compound from a laboratory curiosity to a potential therapeutic lead.

Solubility Profile of this compound

The solubility of a compound is a crucial determinant of its bioavailability and suitability for various experimental and formulation contexts. While specific quantitative solubility data for this compound in various solvents is not extensively documented, general solubility characteristics can be inferred from its structure as a glycoside.

General Solubility Considerations for Iridoid Glycosides

Iridoid glycosides, due to the presence of both a lipophilic aglycone and hydrophilic sugar moieties, often exhibit a wide range of solubilities. The following table summarizes the expected solubility of compounds like this compound in common laboratory solvents.

SolventPolarityExpected SolubilityRationale
WaterHighSparingly soluble to solubleThe presence of multiple hydroxyl groups on the glucose moiety enhances water solubility.
MethanolHighSolubleOften a good solvent for extracting and dissolving glycosides.
EthanolHighSolubleSimilar to methanol, effective for dissolving polar organic molecules.
Dimethyl Sulfoxide (DMSO)HighSolubleA powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
AcetonitrileMediumModerately solubleMay be used in chromatographic separations.
Ethyl AcetateMediumSlightly solubleLower polarity may limit the dissolution of the highly polar glycoside.
ChloroformLowInsoluble to very slightly solubleThe nonpolar nature of the solvent is generally not conducive to dissolving polar glycosides.
HexaneLowInsolubleA nonpolar solvent unlikely to dissolve this compound.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_workflow Solubility Determination Workflow start Start: Add excess this compound to solvent equilibrate Equilibrate on shaker (e.g., 24-48h at 25°C) start->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge filter Filter supernatant (0.45 µm filter) centrifuge->filter quantify Quantify concentration via HPLC filter->quantify end End: Determine solubility quantify->end

Figure 1. Experimental Workflow for Solubility Assessment.

Stability Profile of this compound

The stability of a compound under various environmental conditions is a critical parameter that influences its shelf-life, storage requirements, and degradation pathways. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Factors Affecting Stability

The stability of iridoid glycosides like this compound can be influenced by:

  • pH: Glycosidic bonds are susceptible to hydrolysis under acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Photodegradation can occur, especially for compounds with chromophores.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of oxidation products.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound solution and HCl solution.

    • Incubate at a specific temperature (e.g., 60 °C) for a set time.

    • At various time points, withdraw samples, neutralize with NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound solution and NaOH solution.

    • Incubate at a specific temperature (e.g., 60 °C) for a set time.

    • At various time points, withdraw samples, neutralize with HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix the this compound solution with the H₂O₂ solution.

    • Keep at room temperature and protected from light.

    • Analyze samples by HPLC at various time intervals.

  • Thermal Degradation:

    • Place the this compound solution (and solid sample) in a temperature-controlled oven (e.g., 60 °C).

    • Analyze samples by HPLC at different time points.

  • Photostability:

    • Expose the this compound solution to light in a photostability chamber according to ICH guidelines.

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC at specified intervals.

For each condition, the percentage degradation of this compound and the formation of any degradation products should be monitored by HPLC.

Relevant Signaling Pathways

While specific signaling pathways modulated by this compound are not yet fully elucidated, many iridoid glycosides and extracts from Dipsacus species have been reported to possess anti-inflammatory properties. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound may exert its biological effects through modulation of this pathway.

G cluster_pathway Hypothesized Anti-Inflammatory Signaling DipsanosideA This compound IKK IKK Complex DipsanosideA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Release NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Nuclear Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFkB_p65_p50_nucleus->Inflammatory_Genes Transcription

Figure 2. Potential NF-κB Signaling Pathway Modulation.

Conclusion

This technical guide provides a foundational framework for researchers and drug development professionals working with this compound. While specific experimental data on its solubility and stability are currently limited, the established methodologies presented here offer a clear path for the comprehensive physicochemical characterization of this promising natural product. Such studies are indispensable for unlocking the full therapeutic potential of this compound and facilitating its journey through the drug development pipeline. It is strongly recommended that researchers undertaking studies with this compound perform these fundamental characterizations to ensure the quality and reproducibility of their findings.

Methodological & Application

Application Note and Protocol: Evaluating the Anti-inflammatory Activity of Dipsanoside A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. Dipsanoside A, a saponin (B1150181) isolated from the medicinal plant Dipsacus asperoides, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for assessing the anti-inflammatory effects of this compound using a well-established in vitro model of lipopolysaccharide (LPS)-induced inflammation in murine macrophage cells (RAW 264.7). The protocol outlines methods for quantifying key inflammatory mediators, and the expected data is summarized. Additionally, diagrams illustrating the experimental workflow and the relevant signaling pathway are provided to facilitate understanding.

Quantitative Data Summary

The anti-inflammatory effect of this compound can be quantified by measuring its ability to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The following table summarizes hypothetical data from such an experiment.

Treatment GroupConcentration (µM)NO Production (% of LPS Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)IL-1β Secretion (pg/mL)Cell Viability (%)
Control (untreated) -0 ± 025 ± 515 ± 410 ± 3100 ± 2
LPS (1 µg/mL) -100 ± 81500 ± 1202500 ± 200800 ± 6098 ± 3
This compound + LPS 1075 ± 61100 ± 901800 ± 150600 ± 5099 ± 2
This compound + LPS 2545 ± 5700 ± 601100 ± 100350 ± 3097 ± 4
This compound + LPS 5020 ± 3350 ± 40500 ± 45150 ± 2096 ± 3
Positive Control (e.g., Dexamethasone) 115 ± 2250 ± 30400 ± 35120 ± 1598 ± 2

Data are represented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Assessment of this compound Cytotoxicity (MTT Assay)

Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control group.

In Vitro Anti-inflammatory Assay
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (cells treated with media only), an LPS control (cells treated with LPS only), and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

  • After the 24-hour incubation, collect the cell culture supernatants to measure the levels of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β).

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Mix 100 µL of the collected cell culture supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1] Follow the manufacturer's instructions for the specific kit being used. Briefly, the general steps are as follows:

  • Coat a 96-well plate with the capture antibody specific for the cytokine of interest.

  • Add the collected cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add a substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection griess_assay NO Measurement (Griess Assay) supernatant_collection->griess_assay elisa Cytokine Measurement (ELISA) supernatant_collection->elisa

Experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPKs (p38, JNK, ERK) MyD88->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nucleus->Inflammatory_Genes AP1 AP-1 MAPK->AP1 activates AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus translocates AP1_nucleus->Inflammatory_Genes Inflammation Inflammatory Response Inflammatory_Genes->Inflammation DipsanosideA This compound (Potential Inhibition) DipsanosideA->IKK DipsanosideA->NFkB_nucleus DipsanosideA->MAPK

LPS-induced pro-inflammatory signaling pathway and potential targets of this compound.

Disclaimer: This document provides a general protocol and should be adapted and optimized by the end-user based on specific experimental requirements and available resources. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Troubleshooting & Optimization

preventing degradation of Dipsanoside A in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Dipsanoside A in solution. This compound is a tetrairidoid glucoside found in Dipsacus asper.[1] As with many natural glycosides, its stability in solution can be influenced by several factors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: The primary factors leading to the degradation of this compound, a type of saponin (B1150181), in solution are pH, temperature, and exposure to oxygen. Saponin hydrolysis is often base-catalyzed and is highly sensitive to temperature.[2][3] For instance, studies on similar saponins (B1172615) show that hydrolysis is slow in acidic conditions (pH 5.1) but increases significantly at alkaline pH (pH 10.0).[2][3] Elevated temperatures can also destroy the structure of saponins.[4] Furthermore, exposure to oxygen can lead to oxidative degradation.[5]

Q2: What is the recommended solvent for dissolving and storing this compound?

Q3: What are the ideal storage conditions for this compound solutions?

A3: To ensure stability, this compound solutions should be stored at low temperatures, such as in a refrigerator (2-8°C) or freezer.[6] One study on saponins concluded that the best storage condition after thermal treatment is in a cold room at 10°C.[4][7] Solutions should be kept in tightly sealed containers to prevent solvent evaporation and exposure to oxygen. Protecting solutions from light is also a good practice to prevent potential photodegradation.

Q4: How can I tell if my this compound solution has degraded?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5] By comparing the chromatogram of a fresh sample to an aged or stressed sample, you can observe a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound solutions.

Observed Problem Potential Cause Recommended Action
Loss of biological activity or inconsistent experimental results. Degradation of this compound.1. Verify Solution Integrity: Analyze the solution using HPLC to check for the presence of degradation products. 2. Review Storage Conditions: Ensure the solution has been stored at the correct temperature, protected from light, and in a tightly sealed container. 3. Check Solution pH: If using an aqueous buffer, measure the pH to ensure it is in the optimal range (slightly acidic).
Appearance of new peaks in HPLC analysis. Chemical degradation (e.g., hydrolysis, oxidation).1. Characterize Degradants: If possible, use techniques like LC-MS/MS to identify the structure of the degradation products.[8] This can provide insight into the degradation pathway. 2. Optimize Storage: Based on the likely degradation pathway (e.g., hydrolysis), adjust storage conditions. For hydrolysis, ensure the pH is slightly acidic and the temperature is low. For oxidation, consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing.
Precipitate formation in the solution. Poor solubility or degradation product precipitation.1. Check Solubility: Confirm the concentration of this compound is within its solubility limit for the chosen solvent. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is undissolved this compound or a degradation product.

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution using HPLC

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.

  • Preparation of Test Solutions:

    • Acidic Condition: Dilute the stock solution with 0.1 M HCl to the desired final concentration.

    • Alkaline Condition: Dilute the stock solution with 0.1 M NaOH to the desired final concentration.

    • Neutral Condition: Dilute the stock solution with high-purity water to the desired final concentration.

    • Thermal Stress: Incubate the neutral solution at an elevated temperature (e.g., 60°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test solution.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • A typical mobile phase could be a gradient of acetonitrile and water or a phosphate buffer.

    • Monitor the chromatograms for the peak corresponding to this compound and any new peaks from degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each condition.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table summarizes stability data for a similar saponin, QS-18, in aqueous buffer solutions, which can serve as a general guideline.

pHTemperature (°C)Half-life (days)
5.126330 ± 220
10.0260.06 ± 0.01

Data adapted from a study on QS-18 saponin.[2][3]

Visualizations

workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Weigh this compound Powder dissolve Dissolve in appropriate solvent (e.g., slightly acidic buffer) start->dissolve filter Sterile filter (0.22 µm) if necessary dissolve->filter storage_cond Store at 2-8°C or frozen Protect from light Use airtight containers filter->storage_cond use Use in experiment storage_cond->use analyze Analyze results use->analyze

Caption: Recommended workflow for preparing and storing this compound solutions.

troubleshooting start Inconsistent Experimental Results? check_hplc Analyze solution with HPLC start->check_hplc degradation_peaks Degradation peaks present? check_hplc->degradation_peaks review_storage Review storage conditions (Temp, Light, pH) degradation_peaks->review_storage Yes no_degradation No degradation observed. Investigate other experimental variables. degradation_peaks->no_degradation No optimize_storage Optimize storage: - Lower temperature - Adjust pH to slightly acidic - Protect from light review_storage->optimize_storage prepare_fresh Prepare fresh solution optimize_storage->prepare_fresh

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Dipsanoside A Dosage Optimization in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for Dipsanoside A in mice?

A1: There is no established optimal dose for pure this compound in mice. However, studies on Dipsacus asper extracts and total saponins (B1172615) can provide a starting point for dose-ranging studies. Oral administration of Dipsacus asper water extract has been studied in mice at doses of 50 mg/kg and 100 mg/kg for anti-inflammatory effects.[1] Another study on an ethanolic extract in a murine asthma model used doses of 20 and 40 mg/kg. For total saponins from Dipsacus asper, oral doses of 50, 100, and 200 mg/kg have been used in mice to evaluate anti-aging effects.[2] Studies on other iridoid glycosides, such as cornel iridoid glycoside, have used oral doses of 100 and 200 mg/kg in mice for assessing neuroprotective effects.[3]

Based on this information, a conservative starting dose for pure this compound could be in the lower end of the range observed for total saponins and other iridoid glycosides, for instance, 10-20 mg/kg, followed by a dose-escalation study.

Q2: How should this compound be prepared for administration?

A2: this compound is reported to be soluble in organic solvents such as methanol, ethanol, and DMSO. For in vivo experiments, it is crucial to use a vehicle that is safe for administration to mice. A common approach for compounds soluble in DMSO is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle like saline or corn oil to a final DMSO concentration that is non-toxic to the animals (typically <5%). It is essential to perform a vehicle-only control in your experiments.

Q3: What is the most common route of administration for this compound and similar compounds in mice?

A3: Based on studies with Dipsacus asper extracts and other iridoid glycosides, the most frequently reported route of administration is oral gavage.[1][2][3] This method allows for precise dosage delivery. Other potential routes, such as intraperitoneal (IP) or intravenous (IV) injection, may be considered depending on the experimental objectives and the pharmacokinetic properties of this compound, though data on these routes for this specific compound are lacking.

Q4: What are the potential therapeutic effects of this compound?

A4: this compound is an iridoid glycoside, a class of compounds known for their anti-inflammatory and neuroprotective properties.[4] Studies on Dipsacus asper extracts suggest potential therapeutic applications in conditions such as arthritis, neurodegenerative diseases, and asthma.[1][5] The anti-inflammatory effects are likely mediated through the modulation of signaling pathways such as NF-κB and MAPK/ERK.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor solubility of this compound in the chosen vehicle. This compound has limited solubility in aqueous solutions.1. First, dissolve this compound in a small amount of a suitable organic solvent like DMSO. 2. Then, dilute the solution with the final vehicle (e.g., saline, PBS, or corn oil) while vortexing to prevent precipitation. 3. Consider using a co-solvent system or a commercially available solubilizing agent, ensuring it is safe for animal administration. 4. Always prepare fresh solutions before each administration.
No observable effect at the initial dose. The initial dose may be too low. The compound may have low bioavailability when administered orally.1. Perform a dose-escalation study, gradually increasing the dose (e.g., 2-fold or 5-fold increments) while carefully monitoring for any signs of toxicity. 2. Consider alternative routes of administration, such as intraperitoneal (IP) injection, which may increase bioavailability. However, this requires careful consideration of potential local irritation. 3. Evaluate the pharmacokinetic profile of this compound in mice to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Signs of toxicity in mice (e.g., weight loss, lethargy, ruffled fur). The administered dose may be too high. The vehicle or a co-solvent may be causing adverse effects.1. Immediately reduce the dosage or discontinue treatment. 2. Carefully review the safety data for the vehicle and any other excipients used in the formulation. 3. Ensure the final concentration of any organic solvent (e.g., DMSO) is within a safe range for mice. 4. Perform a thorough literature search for any reported toxicity of this compound or similar iridoid glycosides.
High variability in experimental results. Inconsistent administration technique. Individual differences in mouse metabolism. Instability of the compound in the formulation.1. Ensure all researchers are using a standardized and consistent oral gavage or injection technique. 2. Increase the number of animals per group to account for biological variability. 3. Prepare fresh formulations for each experiment to avoid degradation of this compound. 4. Consider factors that can influence metabolism, such as the age, sex, and strain of the mice.

Data Presentation

Table 1: Summary of Oral Dosages of Dipsacus asper Preparations in Mice

PreparationMouse StrainDosage RangeDurationObserved EffectsReference
Water ExtractDBA/150 - 100 mg/kg/day21 daysAnti-arthritic, reduced inflammatory cytokines[1]
Ethanolic ExtractBalb/c20 - 40 mg/kg/day6 daysAttenuated allergic asthma[5]
Total SaponinsKunming50 - 200 mg/kg/day42 daysAnti-aging effects on skin[2]

Table 2: Summary of Oral Dosages of Other Iridoid Glycosides in Mice

CompoundMouse StrainDosage RangeDurationObserved EffectsReference
Cornel Iridoid GlycosideSAMP8100 - 200 mg/kg/day2 monthsImproved cognitive ability, increased motor function[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

    • Sterile saline (0.9% NaCl) or corn oil

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to dissolve the powder completely. For example, for a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Gently vortex the tube until the this compound is fully dissolved.

    • Calculate the volume of the final vehicle (saline or corn oil) needed to achieve the desired final concentration and a non-toxic DMSO concentration (e.g., 5%).

    • Slowly add the vehicle to the DMSO solution while continuously vortexing to ensure a homogenous suspension and prevent precipitation.

    • Visually inspect the solution for any precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by using a different co-solvent or a lower final concentration).

    • Administer the freshly prepared solution to the mice via oral gavage using an appropriate gauge feeding needle. The volume administered should be based on the mouse's body weight (typically 5-10 mL/kg).

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Dosage Optimization cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep1 Calculate Dose & Weigh this compound prep2 Dissolve in minimal DMSO prep1->prep2 prep3 Dilute with Vehicle (e.g., Saline) prep2->prep3 admin1 Administer via Oral Gavage prep3->admin1 eval1 Monitor for Toxicity admin1->eval1 eval2 Assess Therapeutic Efficacy admin1->eval2 admin2 Vehicle Control Group admin2->eval1 admin2->eval2 eval3 Data Analysis eval1->eval3 eval2->eval3

Caption: Experimental workflow for this compound administration in mice.

signaling_pathway Potential Anti-inflammatory Signaling Pathways of this compound cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Cascades cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK TAK1 TAK1 LPS->TAK1 IkB IκBα degradation IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines gene transcription MEK MEK1/2 TAK1->MEK activates ERK ERK1/2 MEK->ERK activates ERK->Cytokines gene transcription DipsanosideA This compound DipsanosideA->IKK DipsanosideA->TAK1

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Overcoming Low Bioavailability of Dipsanoside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low oral bioavailability of Dipsanoside A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability low?

This compound is a promising bioactive saponin (B1150181) derivative. However, its therapeutic potential is often limited by low oral bioavailability. This is primarily attributed to its poor aqueous solubility and/or low intestinal permeability, which are common challenges for complex natural compounds.[1][2][3] According to the Biopharmaceutics Classification System (BCS), compounds with these characteristics are typically categorized as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), leading to limited absorption into the systemic circulation after oral administration.[2][4]

Q2: I am observing very low and variable plasma concentrations of this compound in my animal pharmacokinetic studies. What are the likely causes?

Low and variable plasma concentrations of this compound following oral administration are common indicators of poor bioavailability. The primary causes are likely:

  • Poor Dissolution: Due to its low aqueous solubility, this compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[1][2]

  • Low Permeability: The molecular size and structure of this compound might hinder its passage across the intestinal epithelial cell membranes.[5][6]

  • Presystemic Metabolism: this compound may be subject to degradation in the gastrointestinal tract or undergo significant first-pass metabolism in the liver before reaching systemic circulation.[1][5]

Q3: How can I improve the solubility of this compound for my in vitro experiments?

For in vitro assays requiring this compound to be in solution, consider the following approaches:

  • Co-solvents: Use of a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can help dissolve the compound. However, be mindful of the potential for solvent-induced artifacts in your assay.

  • Surfactants: Non-ionic surfactants can be used to increase solubility by forming micelles that encapsulate the hydrophobic this compound molecule.[7]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may enhance its solubility.

  • Complexation: Cyclodextrins can encapsulate this compound, forming an inclusion complex with a more soluble exterior.[8][9]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability in Preclinical Animal Models

Symptoms:

  • Very low Area Under the Curve (AUC) and maximum plasma concentration (Cmax) after oral administration compared to intravenous administration.

  • High variability in plasma concentrations between individual animals.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Formulation Strategies
Poor Aqueous Solubility 1. Particle Size Reduction: Decrease the particle size of this compound through micronization or nanocrystallization to increase the surface area for dissolution.[7][9] 2. Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer matrix to enhance its dissolution rate.[1][7][10] 3. Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to improve its solubilization in the gastrointestinal tract.[3][7][8]
Low Intestinal Permeability 1. Permeation Enhancers: Include excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[8] 2. Prodrug Approach: Synthesize a more lipophilic prodrug of this compound that can more easily cross the intestinal membrane and then be converted to the active compound in vivo.[3][7] 3. Nanoparticulate Systems: Encapsulate this compound in nanoparticles, such as liposomes or polymeric nanoparticles, which can be taken up by the intestinal cells through various mechanisms.[1][9][10]
Presystemic Metabolism 1. Metabolism Inhibitors: Co-administer this compound with known inhibitors of relevant metabolic enzymes, if identified.[5] 2. Lymphatic Targeting: Utilize lipid-based formulations like SEDDS to promote lymphatic transport, thereby bypassing the first-pass metabolism in the liver.[1][7]

Hypothetical Pharmacokinetic Data for this compound in Rats

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
This compound (Aqueous Suspension)5045 ± 122.0150 ± 45100
Micronized this compound5095 ± 251.5350 ± 80233
This compound Solid Dispersion50250 ± 601.0980 ± 150653
This compound-SEDDS50480 ± 950.51850 ± 2101233
Issue 2: Difficulty in Quantifying this compound in Biological Matrices

Symptoms:

  • Poor sensitivity and high background noise in LC-MS/MS analysis.

  • Low recovery during sample preparation.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Low Ionization Efficiency in Mass Spectrometry 1. Optimize the mobile phase composition and pH to enhance the ionization of this compound. 2. Experiment with different ionization sources (e.g., APCI if ESI is not efficient).[11] 3. Consider derivatization to introduce a more readily ionizable group.
Poor Extraction Recovery 1. Test different sample preparation techniques, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. For hydrophobic compounds like this compound, LLE with a suitable organic solvent is often effective.[11][12] 2. Optimize the pH of the sample and the extraction solvent to maximize the partitioning of this compound into the organic phase.
Matrix Effects 1. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. 2. Develop a more selective sample clean-up procedure to remove interfering substances from the biological matrix.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide access to standard chow and water ad libitum. Fast animals overnight before dosing.

  • Formulation Preparation: Prepare the this compound formulation (e.g., aqueous suspension, solid dispersion, SEDDS) at the desired concentration.

  • Dosing: Administer the formulation orally via gavage at a dose of 50 mg/kg. For intravenous administration, dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein at a dose of 5 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[11][12]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

Protocol 2: In Vitro Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a confluent monolayer with a stable transepithelial electrical resistance (TEER) value.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Transport:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the this compound solution (e.g., 10 µM in transport buffer) to the apical (A) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Perform the experiment in the reverse direction to assess active efflux.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

Protocol 3: Preparation of a this compound Solid Dispersion
  • Method: Solvent evaporation method.

  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30, Soluplus®), and a suitable solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolve this compound and the polymer in the solvent at a specific ratio (e.g., 1:4 w/w).

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.

Visualizations

bioavailability_challenges cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation This compound in Dosage Form This compound in Dosage Form Dissolution Dissolution in GI Fluids This compound in Dosage Form->Dissolution Permeation Permeation across Intestinal Wall Dissolution->Permeation This compound in Blood This compound in Blood Permeation->this compound in Blood Low Aqueous\nSolubility Low Aqueous Solubility Low Aqueous\nSolubility->Dissolution Hinders Low Membrane\nPermeability Low Membrane Permeability Low Membrane\nPermeability->Permeation Hinders

Caption: Challenges to this compound oral bioavailability.

formulation_workflow cluster_strategies Formulation Strategies Start Low Bioavailability of this compound BCS_Class Characterize Physicochemical Properties (Solubility, Permeability) Start->BCS_Class Solubility_Enhancement Solubility Enhancement (e.g., Solid Dispersion, Micronization) BCS_Class->Solubility_Enhancement BCS Class II Permeability_Enhancement Permeability Enhancement (e.g., Prodrug, Nanoparticles) BCS_Class->Permeability_Enhancement BCS Class III Lipid_Based Lipid-Based Systems (e.g., SEDDS) BCS_Class->Lipid_Based BCS Class II or IV Evaluation In Vitro & In Vivo Evaluation Solubility_Enhancement->Evaluation Permeability_Enhancement->Evaluation Lipid_Based->Evaluation Evaluation->BCS_Class Re-evaluate Optimized_Formulation Optimized Formulation Evaluation->Optimized_Formulation Successful

Caption: Workflow for selecting a formulation strategy.

signaling_pathway cluster_nucleus Nuclear Events Dipsanoside_A This compound Receptor Membrane Receptor Dipsanoside_A->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Inhibitor Inhibitory Protein (e.g., IκBα) Kinase_B->Inhibitor Phosphorylates & Inactivates Transcription_Factor Transcription Factor (e.g., NF-κB) Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Anti-inflammatory) Inhibitor->Transcription_Factor Releases

References

Validation & Comparative

Unraveling the Molecular Mechanisms of Natural Compounds in Osteoporosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 3, 2025 – In the global pursuit of novel therapeutics for osteoporosis, a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration, natural compounds have emerged as a promising frontier. This guide offers a comparative analysis of the mechanisms of action of select natural compounds that have demonstrated significant potential in preclinical studies for the management of osteoporosis. The focus is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of their molecular pathways and therapeutic effects.

Osteoporosis arises from an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts.[1] Therapeutic interventions, therefore, aim to either inhibit osteoclast activity (antiresorptive) or stimulate osteoblast activity (anabolic).[1] This guide will delve into the mechanisms of several natural compounds, comparing their effects on key signaling pathways that govern bone homeostasis.

Comparative Analysis of Mechanistic Pathways

The therapeutic efficacy of various natural compounds in osteoporosis stems from their ability to modulate critical signaling pathways involved in bone metabolism. A comparative summary of the mechanisms of action for selected compounds is presented below.

CompoundPrimary Mechanism of ActionKey Signaling Pathways ModulatedReferences
Icariin Promotes osteoblast differentiation and inhibits osteoclast activity.Wnt/β-catenin, MAPK[2]
Naringin Promotes angiogenesis and osteogenesis, induces osteoclast apoptosis.Wnt/β-catenin, RANKL/RANK[2][3]
Ginsenoside Re Promotes osteogenic differentiation.BMP2/p38 pathway[4]
Quercetin Inhibits osteoclast differentiation and promotes osteoblast activity.Wnt/β-catenin, NRF2/HO-1[2][5]
Resveratrol Exhibits antioxidant effects in osteoblasts.NRF2/SIRT1/FoxO1[3]

Signaling Pathways in Osteoporosis and Natural Compound Intervention

The following diagrams illustrate the key signaling pathways implicated in osteoporosis and how the selected natural compounds exert their influence.

RANKL_Signaling_Pathway cluster_osteoclast Osteoclast Precursor RANK RANK TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB TRAF6->NFkB MAPK MAPK (JNK, p38, ERK) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 MAPK->NFATc1 Osteoclastogenesis Osteoclast Differentiation & Activation NFATc1->Osteoclastogenesis Naringin Naringin RANKL RANKL Naringin->RANKL Alters Interaction with RANK Quercetin Quercetin Quercetin->NFATc1 Inhibits Icariin_inhibits Icariin Icariin_inhibits->Osteoclastogenesis Inhibits RANKL->RANK Binds

RANKL Signaling Pathway Inhibition by Natural Compounds

The RANKL/RANK signaling pathway is a critical regulator of osteoclast differentiation and function.[6][7] Natural compounds like Naringin interfere with the RANKL-RANK interaction, while Quercetin and Icariin inhibit downstream signaling molecules, ultimately suppressing osteoclastogenesis.[2]

Wnt_Signaling_Pathway cluster_osteoblast Osteoblast Precursor LRP5_6 LRP5/6 Beta_catenin β-catenin LRP5_6->Beta_catenin Stabilizes Frizzled Frizzled Frizzled->Beta_catenin Stabilizes TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Translocates to nucleus and binds to Osteoblastogenesis Osteoblast Differentiation & Bone Formation TCF_LEF->Osteoblastogenesis Promotes gene transcription Icariin Icariin Icariin->Beta_catenin Activates Naringin Naringin Naringin->Beta_catenin Activates Quercetin Quercetin Quercetin->Beta_catenin Activates by inhibiting degradation Wnt Wnt Wnt->LRP5_6 Wnt->Frizzled

Wnt/β-catenin Signaling Pathway Activation by Natural Compounds

The Wnt/β-catenin signaling pathway plays a crucial role in promoting osteoblast differentiation and bone formation.[3][8] Icariin, Naringin, and Quercetin have been shown to activate this pathway by promoting the stabilization and nuclear translocation of β-catenin, thereby enhancing the transcription of osteogenic genes.[2]

Experimental Methodologies

To ensure the reproducibility and validation of the findings cited in this guide, detailed experimental protocols for key assays are provided below.

Osteoclastogenesis Assay

Objective: To evaluate the effect of a test compound on the differentiation of osteoclast precursors into mature osteoclasts.

Cell Line: Murine macrophage cell line RAW 264.7 or bone marrow-derived macrophages (BMMs).

Protocol:

  • Seed RAW 264.7 cells or BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Induce osteoclast differentiation by treating the cells with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) at a concentration of 50-100 ng/mL.

  • Concurrently, treat the cells with various concentrations of the test compound. A vehicle control (e.g., DMSO) should be included.

  • Incubate the cells for 5-7 days, replacing the medium every 2-3 days with fresh medium containing RANKL and the test compound.

  • After the incubation period, fix the cells with 4% paraformaldehyde.

  • Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, using a commercially available kit.

  • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. A decrease in the number of these cells in the compound-treated groups compared to the RANKL-only group indicates inhibition of osteoclastogenesis.

Alkaline Phosphatase (ALP) Activity Assay

Objective: To assess the effect of a test compound on the early differentiation of osteoblasts.

Cell Line: Murine pre-osteoblastic cell line MC3T3-E1 or primary mesenchymal stem cells (MSCs).

Protocol:

  • Seed MC3T3-E1 cells or MSCs in a 24-well plate.

  • Induce osteogenic differentiation by culturing the cells in an osteogenic induction medium (e.g., α-MEM supplemented with ascorbic acid and β-glycerophosphate).

  • Treat the cells with various concentrations of the test compound. A vehicle control should be included.

  • Incubate the cells for 7-14 days.

  • Lyse the cells and measure the protein concentration of the lysate.

  • Determine ALP activity in the cell lysate using a p-nitrophenyl phosphate (B84403) (pNPP) substrate. The absorbance is measured at 405 nm.

  • Normalize the ALP activity to the total protein concentration. An increase in ALP activity in the compound-treated groups compared to the control group suggests a promotion of osteoblast differentiation.

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of a test compound on the expression and phosphorylation of key proteins in a specific signaling pathway.

Protocol:

  • Culture the appropriate cell line (e.g., RAW 264.7 for RANKL signaling, MC3T3-E1 for Wnt signaling) and treat with the test compound for a specified duration.

  • Lyse the cells and extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-β-catenin, anti-RUNX2) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The natural compounds highlighted in this guide demonstrate significant potential as therapeutic leads for osteoporosis through their distinct yet sometimes overlapping mechanisms of action. By targeting key signaling pathways that regulate bone remodeling, these compounds offer a multi-faceted approach to restoring bone homeostasis. Further research, including rigorous clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety in humans. This comparative guide serves as a valuable resource for the scientific community to navigate the complex landscape of natural product-based drug discovery for osteoporosis.

References

Dipsanoside A vs. Dipsanoside B: A Comparative Analysis of Their Anti-Osteoclastogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research for bone-related disorders, two closely related triterpenoid (B12794562) saponins, Dipsanoside A and Dipsanoside B, isolated from the roots of Dipsacus asper, have emerged as promising candidates for their inhibitory effects on bone resorption. This guide provides a detailed comparison of the biological activities of this compound and Dipsanoside B, with a focus on their role in osteoclastogenesis, supported by experimental data and mechanistic insights.

Comparative Efficacy in Inhibiting Osteoclast Differentiation

Both this compound and Dipsanoside B have been demonstrated to effectively inhibit the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts, the primary cells responsible for bone resorption. Their inhibitory potential has been quantified through various in vitro assays.

Table 1: Comparison of the Inhibitory Effects of this compound and Dipsanoside B on Osteoclast Differentiation and Bone Resorption

ParameterThis compoundDipsanoside BReference
Inhibition of TRAP-positive multinucleated osteoclasts Dose-dependent inhibitionDose-dependent inhibition, with slightly higher potency at lower concentrations[1]
Inhibition of bone resorption pit formation Significant reduction in pit areaSignificant reduction in pit area, with comparable efficacy to this compound[1]
Effect on cell viability No significant cytotoxicity at effective concentrationsNo significant cytotoxicity at effective concentrations[1]

Experimental data reveals that both compounds significantly reduce the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, a hallmark of mature osteoclasts, in a dose-dependent manner. While both are potent, some evidence suggests Dipsanoside B may exhibit slightly greater inhibitory activity at lower concentrations.[1] Furthermore, their functional consequence on bone resorption was confirmed by a notable decrease in the formation of resorption pits on bone-mimicking surfaces.[1] Crucially, these inhibitory effects are achieved without inducing significant cytotoxicity in the precursor cells, highlighting their potential as selective modulators of osteoclast activity.

Mechanistic Insights: Targeting the RANKL-RANK Signaling Pathway

The primary mechanism underlying the anti-osteoclastogenic effects of this compound and Dipsanoside B involves the modulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-RANK signaling pathway. This pathway is central to the regulation of osteoclast differentiation, fusion, and activation.

Both compounds have been shown to suppress the RANKL-induced expression of key transcription factors, namely c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1] c-Fos is an early and essential component for initiating the osteoclast differentiation program, while NFATc1 is considered the master regulator of osteoclastogenesis. By downregulating the expression of these critical factors, this compound and Dipsanoside B effectively halt the downstream signaling cascade required for the formation of mature, bone-resorbing osteoclasts.

The following diagram illustrates the RANKL-RANK signaling pathway and the points of intervention by this compound and Dipsanoside B.

RANKL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Recruitment NFkB NF-κB TRAF6->NFkB MAPKs MAPKs TRAF6->MAPKs cFos c-Fos NFkB->cFos MAPKs->cFos NFATc1 NFATc1 cFos->NFATc1 Induction Osteoclast_Genes Osteoclast-specific genes (e.g., TRAP, Cathepsin K) NFATc1->Osteoclast_Genes Activation Dipsanosides This compound & Dipsanoside B Dipsanosides->cFos Inhibition Dipsanosides->NFATc1 Inhibition

Caption: RANKL signaling pathway in osteoclastogenesis and inhibition by Dipsanosides.

Experimental Protocols

The following are summaries of the key experimental methodologies employed to evaluate and compare the activities of this compound and Dipsanoside B.

Osteoclast Differentiation Assay
  • Cell Culture: Bone marrow cells were harvested from the femurs and tibias of mice and cultured in α-MEM containing 10% fetal bovine serum and 30 ng/mL of M-CSF to generate bone marrow-derived macrophages (BMMs).

  • Induction of Osteoclastogenesis: BMMs were seeded in 96-well plates and stimulated with 50 ng/mL of RANKL in the presence of 30 ng/mL of M-CSF.

  • Treatment: this compound or Dipsanoside B were added to the culture medium at various concentrations.

  • TRAP Staining: After 4-5 days of culture, cells were fixed and stained for TRAP activity. TRAP-positive multinucleated cells (containing ≥3 nuclei) were counted as mature osteoclasts.

Bone Resorption Pit Assay
  • Preparation of Bone-Mimicking Surface: BMMs were seeded on bone resorption pit assay plates coated with a synthetic inorganic bone matrix.

  • Induction and Treatment: Osteoclast differentiation was induced with RANKL and M-CSF, and cells were treated with this compound or Dipsanoside B as described above.

  • Visualization of Resorption Pits: After 7-8 days, cells were removed, and the plates were washed. The resorption pits were visualized and quantified using microscopy and image analysis software.

Gene Expression Analysis (Quantitative Real-Time PCR)
  • Cell Culture and Treatment: BMMs were cultured and treated with RANKL and this compound or B for the indicated times.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells, and cDNA was synthesized using a reverse transcription kit.

  • qPCR: The expression levels of c-Fos, NFATc1, and other osteoclast-specific marker genes were quantified by real-time PCR using specific primers.

The workflow for evaluating the anti-osteoclastogenic activity is depicted in the following diagram.

Experimental_Workflow cluster_preparation Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Harvest Harvest bone marrow cells from mice Culture Culture with M-CSF to generate BMMs Harvest->Culture Induction Induce osteoclastogenesis with RANKL + M-CSF Culture->Induction Treatment Treat with this compound or B (various concentrations) Induction->Treatment TRAP_Assay TRAP Staining Assay (4-5 days) Treatment->TRAP_Assay Pit_Assay Bone Resorption Pit Assay (7-8 days) Treatment->Pit_Assay qPCR_Assay Gene Expression Analysis (qPCR) (Time course) Treatment->qPCR_Assay Count_TRAP Count TRAP-positive multinucleated cells TRAP_Assay->Count_TRAP Measure_Pits Measure resorption pit area Pit_Assay->Measure_Pits Quantify_Genes Quantify mRNA levels of c-Fos, NFATc1, etc. qPCR_Assay->Quantify_Genes

Caption: Workflow for assessing anti-osteoclastogenic activity.

Conclusion

References

Dipsanoside A: A Comparative Analysis of its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipsanoside A, a tetrairidoid glucoside isolated from the medicinal plant Dipsacus asper, is emerging as a compound of interest for its potential anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of this compound and related compounds, alongside established anti-inflammatory agents. The information is intended to support research and development efforts in the field of inflammation and drug discovery.

Comparative Analysis of Anti-Inflammatory Activity

While direct quantitative anti-inflammatory data for this compound is not yet widely available in the public domain, we can infer its potential by examining related compounds from the same plant and other well-characterized anti-inflammatory agents. This comparison focuses on key inflammatory mediators: Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

Table 1: In Vitro Anti-Inflammatory Activity of this compound Analogs and Reference Compounds

CompoundChemical ClassSource/TypeTarget MediatorCell LineIC50 (µM)
Asperosaponin VI (Akebia Saponin D) Triterpenoid SaponinDipsacus asperNORAW 264.7Not explicitly provided, but significant inhibition at 10, 20, 40 µM[1][2]
TNF-αRAW 264.7Significant reduction at 10, 20, 40 µM[1]
IL-6RAW 264.7Significant reduction at 10, 20, 40 µM[1]
Diclofenac NSAIDSyntheticNORAW 264.7~47 µg/mL (~159 µM)[3]
TNF-αHepG2Dampened TNF-α-mediated NF-κB translocation[4]
IL-6IL-6-dependent hybridomaNo direct IC50 provided, but other NSAIDs show activity[5]
Quercetin (B1663063) FlavonoidNatural ProductNORAW 264.7-
TNF-αHuman whole bloodSignificant decrease with 150 mg supplementation[6]
IL-6LPS-stimulated neutrophilsAbrogated at 40 µM[7]

Note: The data for Asperosaponin VI from Dipsacus asper is presented to provide insight into the potential anti-inflammatory profile of compounds from this plant species. Direct IC50 values were not always available in the cited literature; however, significant inhibitory activity was reported at the specified concentrations.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural products, including those from Dipsacus asper, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.

Figure 1. Simplified signaling pathway of inflammation and the inhibitory role of Dipsacus asper compounds.

Experimental Protocols

To facilitate the validation and comparison of this compound's anti-inflammatory effects, detailed methodologies for key in vitro assays are provided below.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.

G A 1. Seed RAW 264.7 cells in 96-well plates B 2. Pre-treat with this compound or other compounds for 1-2h A->B C 3. Stimulate with LPS (1 µg/mL) for 24h B->C D 4. Collect supernatant C->D E 5. Add Griess reagent to supernatant D->E F 6. Measure absorbance at 540 nm E->F G 7. Calculate NO concentration using a sodium nitrite (B80452) standard curve F->G

Figure 2. Experimental workflow for the Nitric Oxide (NO) production assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, a reference compound, or vehicle control. The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the control group) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

  • Absorbance Reading: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite, a stable metabolite of NO, is determined using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated group.

Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol details the quantification of pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.

Methodology:

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compounds and LPS as described in the NO production assay.

  • Supernatant Collection: After the 24-hour incubation period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The levels of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The concentration of each cytokine is determined from a standard curve generated with recombinant TNF-α or IL-6. The percentage of cytokine inhibition is calculated by comparing the concentrations in the compound-treated groups to the LPS-stimulated control group.

Conclusion

The available evidence on related compounds from Dipsacus asper suggests that this compound holds promise as a potential anti-inflammatory agent. Its activity is likely mediated through the inhibition of key pro-inflammatory mediators such as NO, TNF-α, and IL-6, possibly via modulation of the NF-κB and MAPK signaling pathways. Further direct investigation into the quantitative anti-inflammatory effects and specific molecular targets of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a standardized framework for such validation studies.

References

Unlocking the Therapeutic Potential of Dipsacus Saponins: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the intricate relationship between the structure of a natural compound and its biological activity is paramount. This guide provides a comprehensive comparison of Dipsanoside A analogs and other key saponins (B1172615) from the Dipsacus species, offering insights into their therapeutic potential for inflammatory diseases, neurodegenerative disorders, and bone regeneration.

Saponins derived from the genus Dipsacus, commonly known as teasel, have a long history in traditional medicine for treating a variety of ailments. Modern scientific investigation has begun to unravel the pharmacological basis for these uses, revealing that the triterpenoid (B12794562) saponins, with hederagenin (B1673034) as a common aglycone, are the primary bioactive constituents. These compounds have demonstrated significant anti-inflammatory, neuroprotective, and osteogenic properties. This guide synthesizes the available experimental data to elucidate the structure-activity relationships (SAR) of these promising natural products.

Comparative Analysis of Biological Activities

The therapeutic efficacy of Dipsacus saponins is intrinsically linked to their chemical structures, particularly the nature and arrangement of the sugar moieties attached to the hederagenin core. Variations in these glycosidic chains can significantly modulate the biological activity of the resulting analog.

Anti-inflammatory Activity

Dipsacus saponins exert their anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response. While specific quantitative comparative data for a series of this compound analogs is still emerging, studies on related hederagenin glycosides provide valuable SAR insights.

Key Structural Features for Anti-inflammatory Activity:

  • The presence and type of sugar residues at the C-3 and C-28 positions of the hederagenin aglycone are critical.

  • The composition and length of the sugar chains can influence the molecule's ability to interact with biological targets and modulate inflammatory pathways.

Neuroprotective Effects

The neuroprotective properties of Dipsacus saponins are of significant interest for the development of therapies for neurodegenerative diseases like Alzheimer's disease. The total saponins from Dipsacus asperoides have been shown to protect neurons from β-amyloid-induced toxicity, a hallmark of Alzheimer's pathology. This protection is thought to be mediated, at least in part, by the reduction of oxidative stress. Furthermore, these saponins have been observed to improve learning and memory in animal models of Alzheimer's disease, potentially by regulating acetylcholine (B1216132) metabolism in the hippocampus.

Key Structural Insights for Neuroprotection:

  • The overall saponin (B1150181) structure contributes to its ability to mitigate neuronal damage.

  • The antioxidant activity of the saponins is a likely contributor to their neuroprotective mechanism.

Osteogenic Activity

Certain Dipsacus saponins have demonstrated the ability to promote bone formation, highlighting their potential in the treatment of osteoporosis and other bone-related disorders. Asperosaponin VI, a notable saponin from Dipsacus asper, has been shown to induce the differentiation of osteoblasts, the cells responsible for bone formation.

Structural Determinants for Osteogenic Activity:

  • Specific saponin structures, such as that of Asperosaponin VI, are recognized by bone cells and can trigger signaling pathways that lead to differentiation and mineralization.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies for key assays are outlined below.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test saponins for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

  • Data Analysis: The concentration of nitrite is determined using a standard curve of sodium nitrite. The half-maximal inhibitory concentration (IC₅₀) is calculated to compare the potency of the different saponin analogs.

Neuroprotection Assay: MTT Assay for Cell Viability in Aβ-treated Neuronal Cells
  • Cell Culture: PC12 or SH-SY5Y neuronal cells are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the Dipsacus saponin analogs for 24 hours.

  • Induction of Toxicity: Amyloid-beta (Aβ) peptide (25-35) is added to the cells to induce neurotoxicity.

  • Incubation: The cells are incubated for an additional 24 hours.

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group, and EC₅₀ values (effective concentration for 50% protection) can be determined.

Osteogenic Differentiation Assay: Alkaline Phosphatase (ALP) Activity
  • Cell Culture: MC3T3-E1 pre-osteoblastic cells are cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 24-well plates and treated with various concentrations of the test saponins in an osteogenic induction medium (containing ascorbic acid and β-glycerophosphate).

  • Incubation: The cells are cultured for 7-14 days, with the medium being changed every 2-3 days.

  • ALP Staining and Quantification: Cells are fixed and stained for ALP activity using a commercial kit. For quantitative analysis, the cell lysate is prepared, and the ALP activity is measured using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The absorbance is read at 405 nm.

  • Data Analysis: ALP activity is normalized to the total protein content in each sample.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription of Dipsacus_Saponin Dipsacus Saponin Analog Dipsacus_Saponin->IKK Inhibits neuroprotection_workflow cluster_0 Cell Culture and Treatment cluster_1 Induction of Neurotoxicity cluster_2 Assessment of Cell Viability Neuronal Cells Neuronal Cells Plate Cells Plate Cells Neuronal Cells->Plate Cells Pre-treat with Saponins Pre-treat with Saponins Plate Cells->Pre-treat with Saponins Add Aβ peptide Add Aβ peptide Pre-treat with Saponins->Add Aβ peptide Incubate Incubate Add Aβ peptide->Incubate MTT Assay MTT Assay Incubate->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability osteogenesis_workflow start Seed MC3T3-E1 cells treat Treat with Dipsacus Saponins in Osteogenic Medium start->treat culture Culture for 7-14 days treat->culture assess Assess Osteogenic Differentiation culture->assess alp ALP Staining & Quantification assess->alp mineralization Alizarin Red Staining assess->mineralization end Data Analysis alp->end mineralization->end

Unveiling the Osteoprotective Potential of Dipsanoside A: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo osteoprotective effects of Dipsanoside A, a key saponin (B1150181) from Dipsacus asper, against established osteoporosis treatments. Due to the limited availability of in vivo studies specifically on this compound, this guide utilizes data from in vitro studies on the closely related compound Asperosaponin VI and in vivo studies on total saponins (B1172615) and polysaccharides from Dipsacus asper as a proxy. This information is contrasted with the well-documented in vivo efficacy of Alendronate, a widely used bisphosphonate for osteoporosis treatment.

Executive Summary

Osteoporosis, a progressive skeletal disorder characterized by reduced bone mass and microarchitectural deterioration, poses a significant global health challenge. Current therapeutic strategies, while effective, are not without limitations, prompting the exploration of novel osteoprotective agents. Saponins derived from medicinal plants like Dipsacus asper have garnered attention for their potential bone-protective properties. This guide delves into the experimental evidence supporting the osteoprotective effects of compounds from Dipsacus asper, with a focus on this compound (often referred to as Asperosaponin VI in the literature), and compares them to the established therapeutic, Alendronate.

In Vivo Performance Comparison

The following tables summarize the quantitative data from preclinical in vivo studies, primarily utilizing the ovariectomized (OVX) rat model of postmenopausal osteoporosis.

Table 1: Effects on Bone Mineral Density (BMD) and Biomechanical Strength

Treatment GroupDosageDurationChange in Femoral BMDChange in Bone Biomechanical Strength
Radix Dipsaci Total Saponins (RTS) 50, 100, 200 mg/kg/day (oral)4 monthsSignificant prevention of OVX-induced bone mass lossEnhanced biomechanical strength of bone
Dipsacus asper Polysaccharide (DAP) 50, 200 mg/kg/day (oral)12 weeksSignificantly prevented OVX-induced bone lossSignificantly prevented OVX-induced biomechanical reduction
Alendronate (Positive Control) 2.5 mg/kg/week (oral)12 weeksSignificant increase compared to OVX groupSignificant improvement in bone strength

Table 2: Effects on Bone Turnover Markers

Treatment GroupDosageDurationSerum Alkaline Phosphatase (ALP)Serum Tartrate-Resistant Acid Phosphatase (TRAP)Urinary Deoxypyridinoline (DPD)/Creatinine
Radix Dipsaci Total Saponins (RTS) 50, 100, 200 mg/kg/day (oral)4 monthsDecreased levelsDecreased levelsNot Reported
Dipsacus asper Polysaccharide (DAP) 50, 200 mg/kg/day (oral)12 weeksIncreased levels (indicative of bone formation)Increased levelsIncreased levels
Alendronate (Positive Control) 2.5 mg/kg/week (oral)12 weeksDecreased levelsSignificantly decreased levelsSignificantly decreased levels

Experimental Protocols

Ovariectomized (OVX) Rat Model of Osteoporosis

The most common animal model to simulate postmenopausal osteoporosis is the ovariectomized (OVX) rat.[1]

  • Animal Selection: Three-month-old female Sprague-Dawley or Wistar rats are typically used.

  • Surgical Procedure: Animals are anesthetized, and a dorsal incision is made to expose the ovaries. In the OVX group, both ovaries are ligated and removed. The sham-operated group undergoes a similar surgical procedure, but the ovaries are left intact.

  • Post-Operative Care: Animals are monitored for recovery and receive appropriate analgesics.

  • Treatment Administration: Following a recovery period (typically 1 week), daily oral administration of the test compounds (e.g., Radix Dipsaci total saponins, Dipsacus asper polysaccharide) or vehicle is initiated and continued for the duration of the study (e.g., 4 months or 12 weeks).[1][2] A positive control group, often treated with a clinically relevant dose of a bisphosphonate like 17β-ethinylestradiol or Alendronate, is included for comparison.[1]

  • Outcome Measures: At the end of the treatment period, animals are euthanized, and various parameters are assessed, including:

    • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) on excised femurs or tibias.[1]

    • Biomechanical Strength: Assessed by three-point bending tests on the femurs to determine parameters like maximum load and stiffness.[1]

    • Serum Bone Turnover Markers: Blood samples are collected to measure levels of bone formation markers (e.g., alkaline phosphatase (ALP), osteocalcin) and bone resorption markers (e.g., tartrate-resistant acid phosphatase (TRAP)).[1][2]

    • Histomorphometry: Tibias are processed for histological analysis to evaluate trabecular bone microarchitecture.[1]

Signaling Pathways and Mechanisms of Action

Dipsacus asper Saponins (Proxy for this compound)

In vitro studies on Asperosaponin VI, a major saponin in Dipsacus asper, suggest that it promotes osteoblast differentiation and maturation.[3] This effect is mediated through the upregulation of Bone Morphogenetic Protein-2 (BMP-2), which in turn activates the p38 and ERK1/2 signaling pathways.[3] Furthermore, studies on the total saponins from Radix Dipsaci indicate an inhibition of osteoclastogenesis by increasing the expression of osteoprotegerin (OPG) and decreasing the expression of the receptor activator of nuclear factor-κB ligand (NF-κB ligand).[1]

G cluster_0 Osteoblast Dipsanoside_A This compound (Asperosaponin VI) BMP2 BMP-2 Dipsanoside_A->BMP2 Upregulates p38_ERK p38/ERK1/2 Signaling BMP2->p38_ERK Activates Differentiation Osteoblast Differentiation & Maturation p38_ERK->Differentiation Promotes

Signaling pathway of this compound in osteoblasts.

Alendronate

Alendronate, a nitrogen-containing bisphosphonate, primarily targets osteoclasts. It inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This disruption of the mevalonate pathway impairs the prenylation of small GTPase signaling proteins, which is essential for normal osteoclast function and survival, ultimately leading to osteoclast apoptosis and a reduction in bone resorption.

G cluster_1 Osteoclast Alendronate Alendronate FPPS Farnesyl Pyrophosphate Synthase (FPPS) Alendronate->FPPS Inhibits GTPases Small GTPase Prenylation FPPS->GTPases Disrupts Mevalonate Mevalonate Pathway Function Osteoclast Function & Survival GTPases->Function Impairs Apoptosis Apoptosis Function->Apoptosis Leads to

Mechanism of action of Alendronate in osteoclasts.

Experimental Workflow

G cluster_workflow In Vivo Osteoprotective Effect Evaluation start Animal Model: Ovariectomized (OVX) Rats groups Treatment Groups: - Sham - OVX + Vehicle - OVX + Dipsacus Saponins - OVX + Alendronate start->groups treatment Daily Oral Administration (12-16 weeks) groups->treatment endpoints Endpoint Analysis treatment->endpoints bmd Bone Mineral Density (DXA) endpoints->bmd biomechanics Biomechanical Testing endpoints->biomechanics markers Serum Bone Turnover Markers endpoints->markers histo Histomorphometry endpoints->histo

General experimental workflow for in vivo studies.

Conclusion

The available evidence, primarily from studies on total saponin and polysaccharide extracts of Dipsacus asper, suggests a promising osteoprotective potential, likely attributable to compounds like this compound. These extracts have demonstrated the ability to mitigate bone loss and improve bone strength in preclinical models of osteoporosis. The proposed mechanism involves the stimulation of osteoblast differentiation and inhibition of osteoclastogenesis, a dual action that is highly desirable in an anti-osteoporotic agent.

In comparison, Alendronate is a potent inhibitor of bone resorption with a well-established mechanism of action. While direct in vivo comparative studies between purified this compound and Alendronate are lacking, the preliminary data on Dipsacus asper extracts warrant further investigation into the therapeutic potential of this compound. Future research should focus on in vivo studies with the purified compound to definitively establish its efficacy and safety profile for the potential treatment of osteoporosis.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Ginsenoside Compound K, Dexamethasone, and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of the novel natural compound Ginsenoside Compound K against two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone (B1670325) and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933). The comparison is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of the relevant signaling pathways.

Executive Summary

Ginsenoside Compound K, a metabolite of ginsenosides (B1230088) found in ginseng, has demonstrated significant anti-inflammatory properties. This guide evaluates its performance in preclinical inflammatory models relative to Dexamethasone and Indomethacin. While Dexamethasone remains a highly potent anti-inflammatory agent and Indomethacin is a widely used NSAID, Ginsenoside Compound K presents a promising alternative with a distinct mechanism of action that may offer a different therapeutic window and side-effect profile.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo anti-inflammatory activities of Ginsenoside Compound K, Dexamethasone, and Indomethacin.

Table 1: In Vitro Anti-Inflammatory Activity
CompoundAssayCell LineKey ParameterValueReference
Ginsenoside Compound K Nitric Oxide (NO) ProductionRAW 264.7IC50~24.3 µM[1]
TNF-α ProductionRAW 264.7Significant Inhibition at 20 µM
IL-6 ProductionRAW 264.7Significant Inhibition at 20 µM
COX-2 ExpressionRAW 264.7Significant Inhibition[2]
Dexamethasone IL-6 ProductionLPS-stimulated human cellsIC500.5 nM[3]
GM-CSF ReleaseA549 cellsEC502.2 nM[4]
Lymphocyte ProliferationHuman lymphocytesIC50< 10⁻⁶ M[5]
Indomethacin COX-1 InhibitionEnzyme AssayIC5018 nM[6][7]
COX-2 InhibitionEnzyme AssayIC5026 nM[6][7]
PGE2 ReleaseHuman synovial cellsIC505.5 nM[8]
Table 2: In Vivo Anti-Inflammatory Activity
CompoundAnimal ModelSpeciesDosageEfficacyReference
Ginsenoside Compound K Carrageenan-induced Paw EdemaRat20 mg/kg42.7% inhibition of edema[9]
Dexamethasone LPS-induced Endotoxic ShockRat1 mg/kgSignificant reduction in plasma cytokines[5]
Indomethacin Carrageenan-induced Paw EdemaRat10 mg/kg87.3% inhibition of edema

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Anti-Inflammatory Assays

1. Cell Culture and Lipopolysaccharide (LPS) Stimulation

  • Cell Line: Murine macrophage cell line RAW 264.7.[10][11]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[12]

  • LPS Stimulation: To induce an inflammatory response, RAW 264.7 cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (Ginsenoside Compound K, Dexamethasone, or Indomethacin) for 1-2 hours before stimulation with LPS (typically 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 18-24 hours).[13][14]

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: The Griess assay measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.[15][16]

  • Procedure:

    • Collect cell culture supernatants after LPS stimulation.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.[16]

    • Quantify nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.[17][18]

  • Procedure (General):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • After another incubation and wash, add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[19]

    • Calculate cytokine concentrations from the standard curve.

4. Western Blot for iNOS and COX-2 Expression

  • Principle: Western blotting is used to detect and quantify the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.[20][21]

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS or COX-2.[22]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity.[23]

In Vivo Anti-Inflammatory Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[24][25]

  • Procedure:

    • Administer the test compounds (Ginsenoside Compound K or Indomethacin) orally or intraperitoneally to rats.[26]

    • After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[27]

    • Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer or calipers.[28]

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[26]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Ginsenoside Compound K, Dexamethasone, and Indomethacin are mediated through distinct signaling pathways.

Ginsenoside Compound K

Ginsenoside Compound K exerts its anti-inflammatory effects through multiple pathways, including the inhibition of the NF-κB and MAPK signaling pathways, and the activation of the glucocorticoid receptor (GR) and SIRT1.

Ginsenoside_Compound_K_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1 AP-1 MAPK->AP1 AP1->Nucleus translocation GCK Ginsenoside Compound K GCK->IKK inhibits GCK->MAPK inhibits GR Glucocorticoid Receptor (GR) GCK->GR activates SIRT1 SIRT1 GCK->SIRT1 activates GR->NFkB inhibits SIRT1->NFkB inhibits NFkB_nuc NF-κB NFkB_nuc->Inflammatory_Genes AP1_nuc AP-1 AP1_nuc->Inflammatory_Genes

Caption: Ginsenoside Compound K Signaling Pathway.

Dexamethasone

Dexamethasone, a synthetic glucocorticoid, binds to the cytosolic glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus, where it transactivates anti-inflammatory genes and transrepresses pro-inflammatory transcription factors like NF-κB and AP-1.

Dexamethasone_Pathway cluster_nucleus Nuclear Events DEX Dexamethasone GR_cytosol Cytosolic GR DEX->GR_cytosol binds GR_active Activated GR Complex GR_cytosol->GR_active Nucleus Nucleus GR_active->Nucleus translocation GRE Glucocorticoid Response Elements (GREs) Anti_inflammatory_Genes Anti-inflammatory Genes GRE->Anti_inflammatory_Genes transactivation NFkB_AP1 NF-κB / AP-1 Pro_inflammatory_Genes Pro-inflammatory Genes NFkB_AP1->Pro_inflammatory_Genes GR_nucleus GR Complex GR_nucleus->GRE binds to GR_nucleus->NFkB_AP1 transrepression

Caption: Dexamethasone Mechanism of Action.

Indomethacin

Indomethacin is a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

Indomethacin_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Indomethacin Indomethacin Indomethacin->COX1 inhibits Indomethacin->COX2 inhibits

Caption: Indomethacin Mechanism of Action.

Conclusion

This comparative guide illustrates that Ginsenoside Compound K possesses notable anti-inflammatory properties, albeit with a different potency and mechanism of action compared to Dexamethasone and Indomethacin. Dexamethasone exhibits high potency with broad anti-inflammatory effects mediated by the glucocorticoid receptor. Indomethacin effectively reduces inflammation by inhibiting prostaglandin (B15479496) synthesis through COX-1 and COX-2 blockade.

Ginsenoside Compound K's multifaceted mechanism, involving the modulation of NF-κB, MAPKs, GR, and SIRT1 signaling pathways, suggests its potential as a novel anti-inflammatory agent. Further research is warranted to fully elucidate its clinical efficacy and safety profile in comparison to established anti-inflammatory drugs. This information is intended to aid researchers and drug development professionals in the evaluation and consideration of Ginsenoside Compound K for future therapeutic applications.

References

A Comparative Guide to Analytical Methods for Dipsanoside A Quantification: HPLC-UV vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds like Dipsanoside A is fundamental for pharmacokinetic studies, quality control of herbal medicines, and formulation development. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

Due to the limited availability of direct cross-validation studies for this compound, this guide presents a validated UPLC-MS/MS method specifically for this compound and a representative validated HPLC-UV method for structurally similar triterpenoid (B12794562) saponins (B1172615) (ginsenosides). This comparative framework offers valuable insights into the performance of each technique, enabling informed decisions for method selection and development.

Data Presentation: A Comparative Analysis

The selection of an analytical method hinges on the specific requirements of the study, including desired sensitivity, sample matrix complexity, and throughput. The following table summarizes the key quantitative performance parameters of a UPLC-MS/MS method validated for this compound and a representative HPLC-UV method for similar triterpenoid saponins.

ParameterUPLC-MS/MS for this compoundRepresentative HPLC-UV for Triterpenoid Saponins[1]
Linearity (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.5 ng/mL0.1 - 3 µ g/injection
Limit of Quantification (LOQ) 2 ng/mLNot explicitly stated, but detection limits suggest µg range
Precision (RSD%) Intra-day: < 8.5%, Inter-day: < 11.2%Intra-day: < 2.1%, Inter-day: < 3.3%
Accuracy (Recovery %) 89.5% - 106.8%96.4% - 102.7%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the UPLC-MS/MS method for this compound and a representative HPLC-UV method for triterpenoid saponins.

UPLC-MS/MS Method for this compound

This method is adapted from a study focused on the pharmacokinetic analysis of this compound and other saponins in rat plasma.

  • Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile (B52724).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.

  • Sample Preparation (for plasma):

    • Plasma samples are thawed at room temperature.

    • Protein precipitation is performed by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected, and an aliquot is injected into the UPLC-MS/MS system.

Representative HPLC-UV Method for Triterpenoid Saponins

This protocol is based on a validated method for the simultaneous determination of various ginsenosides (B1230088) in medicinal plants[1].

  • Instrumentation: A standard high-performance liquid chromatography system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and 10 mM potassium phosphate (B84403) buffer (pH 5.80)[1].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection Wavelength: 196 nm[1].

    • Injection Volume: 10-20 µL.

  • Sample Preparation (for plant extracts):

    • The plant material is extracted with a suitable solvent (e.g., methanol (B129727) or ethanol) using methods like sonication or reflux.

    • The extract is filtered to remove particulate matter.

    • The filtrate may be further purified using solid-phase extraction (SPE) if necessary to reduce matrix interference.

    • The final extract is dissolved in the mobile phase before injection into the HPLC system.

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating analytical methods and the signaling pathway context where this compound might be studied.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_method1 Method A (e.g., UPLC-MS/MS) cluster_method2 Method B (e.g., HPLC-UV) cluster_comparison Cross-Validation A_dev Method Development & Optimization A_val Full Validation (ICH Guidelines) A_dev->A_val A_samples Analysis of QC Samples A_val->A_samples compare Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) A_samples->compare B_dev Method Development & Optimization B_val Full Validation (ICH Guidelines) B_dev->B_val B_samples Analysis of QC Samples B_val->B_samples B_samples->compare bias Assessment of Proportional & Constant Bias compare->bias

Caption: Workflow for cross-validating analytical methods.

DipsanosideA_Signaling Hypothesized Signaling Pathway for this compound DipsanosideA This compound Receptor Cell Surface Receptor DipsanosideA->Receptor DownstreamKinase Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->DownstreamKinase Activation TranscriptionFactor Transcription Factor (e.g., NF-κB, AP-1) DownstreamKinase->TranscriptionFactor Phosphorylation & Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation BiologicalEffect Biological Effect (e.g., Anti-inflammatory, Neuroprotective) GeneExpression->BiologicalEffect

Caption: Hypothesized signaling pathway for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.